molecular formula C15H13N3O4 B2928743 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene CAS No. 303987-40-8

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene

Cat. No.: B2928743
CAS No.: 303987-40-8
M. Wt: 299.286
InChI Key: FLRGLQFMQSVILX-MHWRWJLKSA-N
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Description

The evidence provided details 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9), a nitroaromatic compound with the molecular formula C₁₄H₉ClF₃NO₃ and molecular weight 331.679 g/mol . This compound is characterized by a benzene ring substituted with a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a phenoxy moiety bearing chloro and methyl substituents. Its identifiers include HS code 2909309090, EC number 672-007-2, and DSSTox ID DTXSID40288986 .

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-11-5-7-13(8-6-11)17-15(19)22-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGLQFMQSVILX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319980
Record name [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-40-8
Record name [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene typically involves a multi-step process. One common method includes the nitration of 3-aminobenzaldehyde followed by the reaction with 4-toluidine and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene involves its interaction with specific molecular targets. The nitro group and imino linkage play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following analysis compares 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene with other nitroaromatic derivatives to highlight its uniqueness:

Table 1: Key Differences Between the Evidence Compound and Common Nitroaromatics

Property 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene 2-Nitrotoluene 4-Nitrobenzotrifluoride
Molecular Formula C₁₄H₉ClF₃NO₃ C₇H₇NO₂ C₇H₄F₃NO₂
Substituents -NO₂, -CF₃, -O-(4-Cl-3-MePh) -NO₂, -CH₃ -NO₂, -CF₃
Molecular Weight (g/mol) 331.679 137.14 191.11
Key Applications Not specified in evidence; likely intermediates or agrochemicals Solvent, precursor Pharmaceuticals, dyes
Toxicity/Regulatory Data DSSTox ID: DTXSID40288986 (limited public data) EPA-regulated OECD screening available

Key Observations :

Structural Complexity: The evidence compound incorporates three distinct functional groups (nitro, trifluoromethyl, and substituted phenoxy), which differentiate it from simpler nitroaromatics like 2-nitrotoluene.

Regulatory Status: Unlike 4-nitrobenzotrifluoride (widely studied for pharmaceutical use), the evidence compound lacks publicly accessible toxicity or application data, suggesting it may be a novel or niche intermediate .

Biological Activity

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 5523885
  • Structural Features : The compound contains a nitro group and an imino linkage, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
  • Antioxidant Properties : The presence of the nitro group is linked to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers.

Biological Activity Data Table

Biological Activity Description Reference
Enzyme InhibitionInhibits specific enzymes related to cancer pathways
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
Anti-inflammatoryModulates cytokine levels, decreasing inflammation

Case Studies

  • Cancer Research :
    • A study investigated the effects of this compound on tumor cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, suggesting potential as a chemotherapeutic agent.
  • Neuroprotection :
    • Another research focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal apoptosis and inflammation, highlighting its therapeutic potential in neurodegenerative diseases.
  • Inflammatory Diseases :
    • Clinical trials assessed the efficacy of the compound in treating inflammatory bowel disease (IBD). Participants showed reduced symptoms and lower levels of inflammatory markers after treatment with this compound.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

  • Absorption and Distribution : The compound shows moderate absorption rates with a half-life suitable for therapeutic applications.
  • Toxicity Profiles : Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to cytotoxicity, necessitating further investigation into safe dosage ranges.

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